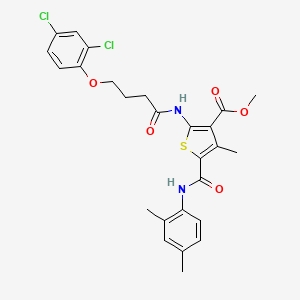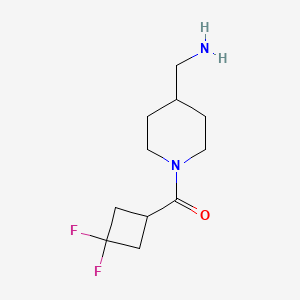
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Vorbereitungsmethoden
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone involves several steps. One common synthetic route includes the reaction of 4-(aminomethyl)piperidine with 3,3-difluorocyclobutanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone can be compared with other piperidine derivatives and fluorinated compounds. Similar compounds include:
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone: This compound has a similar piperidine structure but with a different fluorinated group.
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)ethanone: This compound has a similar structure but with an ethanone group instead of a methanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18F2N2O |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
[4-(aminomethyl)piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-7,14H2 |
InChI-Schlüssel |
UZXORQCZLXQOCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)C(=O)C2CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
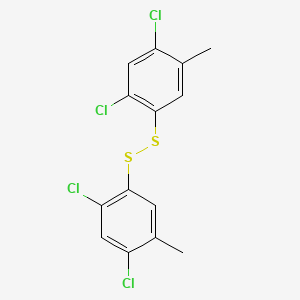
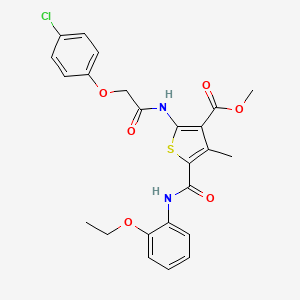
![{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)
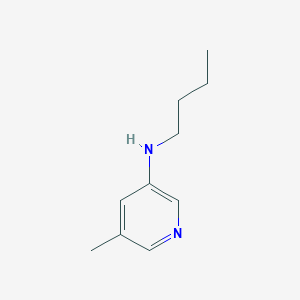

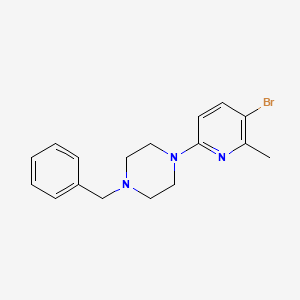
![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)

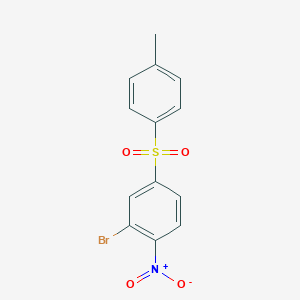
![Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride](/img/structure/B15089932.png)
